An In-depth Technical Guide to 4-Methylbiphenyl

An In-depth Technical Guide to 4-Methylbiphenyl

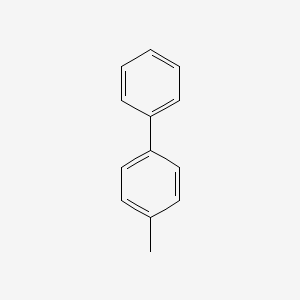

CAS Number: 644-08-6

This technical guide provides a comprehensive overview of 4-Methylbiphenyl, a key chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs). This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

4-Methylbiphenyl, also known as 4-phenyltoluene, is an aromatic hydrocarbon. It is a white to off-white crystalline solid at room temperature with a faint, characteristic aromatic odor.[1][2] It is insoluble in water but soluble in organic solvents such as alcohol and ether.[1]

Table 1: Physical and Chemical Properties of 4-Methylbiphenyl

| Property | Value | Reference |

| CAS Number | 644-08-6 | |

| Molecular Formula | C₁₃H₁₂ | [2] |

| Molecular Weight | 168.23 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 45-49 °C | [2][3] |

| Boiling Point | 267-268 °C | [2][3][4] |

| Density | 1.015 g/cm³ | [2][4] |

| Flash Point | 110 °C | [2][3] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [1] |

| logP | 3.66 | [2] |

Spectroscopic Data

The structural identification of 4-Methylbiphenyl is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for 4-Methylbiphenyl

| Technique | Key Data Points | Reference |

| ¹H NMR (CDCl₃) | δ = 7.42−7.19 (m, 9H), 2.41 (s, 3H) | [5] |

| ¹³C NMR (CDCl₃) | δ = 141.2, 138.4, 137.1, 129.5, 128.8, 127.1, 21.2 | [6] |

| Mass Spectrometry (EI) | Major fragments at m/z 168, 167, 152, 165, 39 | [7] |

| Infrared (IR) | Data available from NIST and SpectraBase | [8][9][10][11] |

Synthesis and Reactivity

4-Methylbiphenyl is primarily synthesized through cross-coupling reactions. The most common methods are the Suzuki-Miyaura coupling and Grignard reagent-based coupling.

Synthesis of 4-Methylbiphenyl

Caption: Common synthetic routes to 4-Methylbiphenyl.

Experimental Protocols

Suzuki-Miyaura Coupling (General Procedure):

A typical Suzuki-Miyaura coupling reaction to synthesize 4-Methylbiphenyl involves the reaction of an aryl halide (e.g., 4-bromotoluene) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base.[12]

-

Reactants and Catalyst Loading: To a reaction vessel, add the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (0.01-0.1 equivalents), and a base like Na₂CO₃ or K₂CO₃ (2-3 equivalents).

-

Solvent: A mixture of an organic solvent (e.g., toluene, THF, or dioxane) and an aqueous solution of the base is commonly used.

-

Degassing: The reaction mixture is degassed by bubbling an inert gas like nitrogen or argon through it to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Conditions: The mixture is heated, typically to reflux, and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or GC.

-

Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or recrystallization.

Grignard Reagent Coupling (General Procedure):

The synthesis of 4-Methylbiphenyl can also be achieved by the coupling of a Grignard reagent with a halobenzene, often catalyzed by a transition metal.[13][14][15]

-

Grignard Reagent Formation: The Grignard reagent (e.g., p-tolylmagnesium bromide) is prepared by reacting the corresponding aryl halide (p-bromotoluene) with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Coupling Reaction: In a separate reaction vessel, the halobenzene (e.g., bromobenzene or chlorobenzene) and a transition metal catalyst (e.g., MnCl₂ or a palladium complex) are dissolved in an anhydrous solvent.[13][14][15]

-

Addition of Grignard Reagent: The prepared Grignard reagent is slowly added to the solution containing the halobenzene and catalyst.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period to ensure complete reaction.

-

Quenching and Work-up: The reaction is carefully quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). The product is then extracted with an organic solvent.

-

Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated. The resulting crude 4-Methylbiphenyl is purified by distillation or chromatography.

Caption: Generalized experimental workflows for the synthesis of 4-Methylbiphenyl.

Reactivity

4-Methylbiphenyl undergoes typical electrophilic aromatic substitution reactions. The methyl group is an activating group, directing incoming electrophiles to the ortho and para positions of the methyl-substituted ring. It can also undergo oxidation of the methyl group to a carboxylic acid and alkylation.[16]

Applications

4-Methylbiphenyl is a versatile intermediate in the chemical industry.

-

Pharmaceuticals: It is a key starting material in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. For instance, it is a precursor to the active pharmaceutical ingredient Telmisartan.[17]

-

Agrochemicals and Dyes: It serves as a building block for various agrochemicals and dyestuffs.

-

OLED Materials: In the electronics industry, it is used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).

-

Flavoring Agent: It has been used as a flavoring ingredient in the food industry.[7]

Caption: Major applications of 4-Methylbiphenyl.

Biological Activity and Toxicology

Direct studies on the biological activity and mechanism of action of 4-Methylbiphenyl are limited. Its primary significance in drug development is as a precursor to more complex, biologically active molecules.[17]

In terms of toxicology, 4-Methylbiphenyl is considered moderately toxic if ingested.[1] It can cause skin and eye irritation.[1] It is not currently classified as a carcinogen by major regulatory agencies.[1] The toxicological properties have not been fully investigated.[3]

Table 3: Toxicological Profile of 4-Methylbiphenyl

| Endpoint | Observation | Reference |

| Acute Oral Toxicity | Moderately toxic by ingestion | [1] |

| Irritation | Causes skin and eye irritation | [1] |

| Carcinogenicity | Not classified as a known carcinogen | [1] |

Conclusion

4-Methylbiphenyl is a commercially important chemical with a well-established profile of physical and chemical properties. Its synthesis is predominantly achieved through robust and scalable cross-coupling methodologies. While its direct biological activity is not extensively documented, its role as a crucial intermediate in the synthesis of pharmaceuticals and other high-value materials underscores its importance for researchers and professionals in chemical and drug development. Further investigation into its metabolic fate and potential biological interactions could open new avenues for research and application.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-methyl-biphenyl, CAS No. 644-08-6 - iChemical [ichemical.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 9. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 10. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. asianpubs.org [asianpubs.org]

- 15. CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]

- 16. pure.psu.edu [pure.psu.edu]

- 17. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]